

Application Notes and Protocols for DD0-2363 in High-Throughput Screening Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

DD0-2363 is a potent, dual-target small molecule inhibitor of the WD repeat-containing protein 5 (WDR5)-mixed-lineage leukemia 1 (MLL1) interaction and histone deacetylases (HDACs).[1] [2][3] This dual inhibitory action makes **DD0-2363** a valuable tool for cancer research, particularly in the context of acute myeloid leukemia (AML), where it has been shown to suppress cell proliferation and induce apoptosis.[1][2][4][5] These application notes provide a comprehensive overview of **DD0-2363** and detailed protocols for its use in high-throughput screening (HTS) assays to identify and characterize novel inhibitors of the WDR5-MLL1 interaction and HDACs.

Compound Information

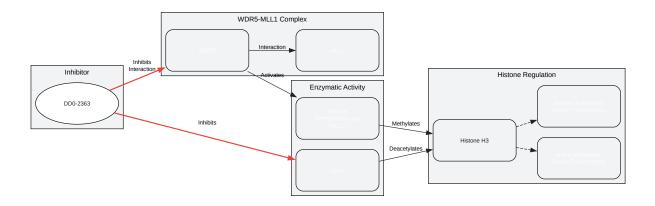


Property	Value
Compound Name	DD0-2363
Synonyms	Compound 32d
Mechanism of Action	Dual-target inhibitor of WDR5-MLL1 interaction and HDACs[1][2][3]
Molecular Formula	C36H36CIFN6O4[2]
Primary Indication	Research in Acute Myeloid Leukemia (AML)[1] [3][4]
Biological Activity	Inhibits cell proliferation, induces apoptosis[1][2] [4]

Signaling Pathway

The WDR5-MLL1 complex is a key component of the histone methyltransferase machinery responsible for the methylation of histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. In many forms of leukemia, the MLL1 gene is rearranged, leading to the expression of oncogenic fusion proteins that aberrantly recruit the WDR5-MLL1 complex to target genes, driving leukemogenesis. Simultaneously, HDACs are often overexpressed in cancer, leading to the deacetylation of histones and other proteins, which can result in the silencing of tumor suppressor genes. **DD0-2363**'s dual-action mechanism allows it to simultaneously disrupt the oncogenic activity of the WDR5-MLL1 complex and reverse the aberrant epigenetic silencing mediated by HDACs.





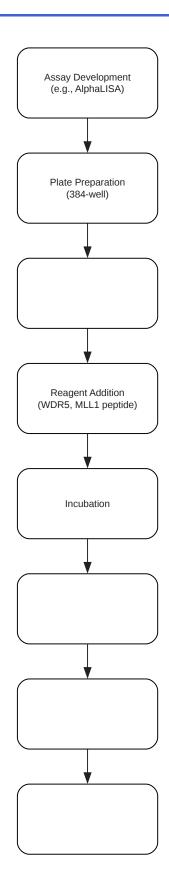
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Caption: Mechanism of action of DD0-2363.

Experimental Workflow for High-Throughput Screening

This workflow outlines a typical high-throughput screening campaign to identify novel inhibitors of the WDR5-MLL1 interaction.





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